Goshonoside F5

Description

Goshonoside F-5 is a natural product found in Rubus niveus and Rubus chingii var. suavissimus with data available.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H54O13 |

|---|---|

Molecular Weight |

646.8 g/mol |

IUPAC Name |

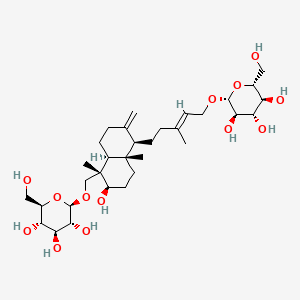

(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C32H54O13/c1-16(10-12-42-29-27(40)25(38)23(36)19(13-33)44-29)5-7-18-17(2)6-8-21-31(18,3)11-9-22(35)32(21,4)15-43-30-28(41)26(39)24(37)20(14-34)45-30/h10,18-30,33-41H,2,5-9,11-15H2,1,3-4H3/b16-10+/t18-,19-,20-,21+,22-,23-,24-,25+,26+,27-,28-,29-,30-,31+,32-/m1/s1 |

InChI Key |

QIOMMMCQFIBVKA-PPQBIMEKSA-N |

Isomeric SMILES |

C/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/CC[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@H]([C@]3(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C |

Canonical SMILES |

CC(=CCOC1C(C(C(C(O1)CO)O)O)O)CCC2C(=C)CCC3C2(CCC(C3(C)COC4C(C(C(C(O4)CO)O)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Goshonoside F5: A Technical Guide to its Discovery, Isolation, and Characterization from Rubus chingii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Goshonoside F5, a diterpene glycoside isolated from the plant Rubus chingii. It details the discovery, experimental protocols for isolation and characterization, and known biological activities of this compound, with a focus on its anti-inflammatory properties. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound is a naturally occurring ent-labdane diterpene glycoside that has been identified in Rubus chingii Hu (Chinese Raspberry), a plant with a history of use in traditional medicine.[1][2] This compound has garnered interest within the scientific community for its potential therapeutic applications, particularly for its anti-inflammatory effects.[2] Structurally, this compound is characterized by a diterpenoid core glycosidically linked to sugar moieties.[3][4] Its molecular formula is C₃₂H₅₄O₁₃, with a molecular weight of 646.76 g/mol .

This document serves as a comprehensive resource for researchers and professionals in drug development, providing detailed methodologies and data to support further investigation and potential applications of this compound.

Discovery and Biological Activity

This compound was first isolated from the leaves of Rubus suavissimus, a synonym of Rubus chingii.[5][6] Subsequent research has confirmed its presence in the unripe fruits of Rubus chingii as well.[7]

The primary biological activity attributed to this compound is its anti-inflammatory action.[2] Studies have shown that it can inhibit the production of pro-inflammatory mediators. This effect is understood to be mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][7] These pathways are critical in the inflammatory response, and their inhibition by this compound suggests its potential as a lead compound for the development of novel anti-inflammatory agents.

Experimental Protocols

The following sections detail the experimental procedures for the extraction, isolation, and characterization of this compound from Rubus chingii.

The unripe fruits of Rubus chingii Hu are the primary source material for the isolation of this compound.[7]

A general procedure for the extraction and fractionation of terpenoids from Rubus chingii is as follows:

-

Extraction: The air-dried and powdered plant material (e.g., unripe fruits) is extracted with 70% ethanol at room temperature.[8]

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Suspension: The crude extract is suspended in water.

-

Liquid-Liquid Partitioning: The aqueous suspension is successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH) to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (EtOAc and n-BuOH).[8]

An alternative method for extracting diterpene glycosides from Rubus leaves involves:

-

Hot Water Extraction: Boiling the dried leaves in water for 1-3 hours.[1]

-

Filtration: Filtering the extract to remove solid plant material.[1]

-

Precipitation: Treating the aqueous extract with a saturated solution of Al³⁺ ions to precipitate undesirable components.[1]

The logical workflow for extraction and fractionation is illustrated in the diagram below.

The fractions enriched with this compound are subjected to a series of chromatographic techniques for isolation and purification:

-

Macroporous Resin Chromatography: The enriched fraction is passed through a column packed with a neutral macroporous resin. The column is then washed, and the desired glycosides are eluted with a 70-95% ethanol solution.[1]

-

Silica Gel Column Chromatography: Further separation is achieved using silica gel column chromatography with a gradient elution system of chloroform-methanol.

-

Sephadex LH-20 Chromatography: Size exclusion chromatography on a Sephadex LH-20 column is used to remove smaller impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is performed using preparative HPLC with a C18 column and a mobile phase of methanol-water or acetonitrile-water.

The purification workflow is depicted in the following diagram.

References

- 1. Sweet and Bitter Diterpene-Glucosides from Leaves of Rubus suavissimus [jstage.jst.go.jp]

- 2. Utilizing High-Resolution Mass Spectrometry Data Mining Strategy in R Programming Language for Rapid Annotation of Absorbed Prototypes and Metabolites of Gypenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Diterpene glycosides from leaves of Chinese Rubus chingii and fruits of R. suavissimus, and identification of the source plant of the Chinese folk medicine "fu-pen-zi" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. This compound | CAS#:90851-28-8 | Chemsrc [chemsrc.com]

- 8. Minor diterpene glycosides from sweet leaves of Rubus suavissimus [agris.fao.org]

Goshonoside F5: A Technical Overview of its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goshonoside F5 is a naturally occurring diterpene glycoside that has garnered scientific interest for its notable biological activities.[1] First identified in Rubus chingii (Chinese raspberry), this compound is a key constituent in a plant with a long history in traditional medicine.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, with a focus on its anti-inflammatory effects and underlying molecular mechanisms. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided based on available literature.

Chemical Structure and Properties

This compound is classified as an ent-labdane diterpene glycoside.[2] Its structure consists of a tetracyclic diterpenoid aglycone linked to two glucose moieties.

Chemical Identifiers:

-

IUPAC Name: (2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]

-

CAS Number: 90851-28-8[1]

-

Molecular Formula: C₃₂H₅₄O₁₃[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These values are computationally predicted and provide an estimate of the compound's characteristics.

| Property | Value | Source |

| Molecular Weight | 646.8 g/mol | [1] |

| Monoisotopic Mass | 646.35644177 Da | [1] |

| logP (Octanol-Water) | -0.44 | |

| Water Solubility | 0.76 g/L | |

| Polar Surface Area | 218.99 Ų | |

| Hydrogen Bond Donors | 9 | |

| Hydrogen Bond Acceptors | 13 | |

| Rotatable Bond Count | 11 |

Spectral Data

Biological Activity and Pharmacology

This compound exhibits significant anti-inflammatory properties.[2][3] It has also been noted for its antioxidant and potential immunity-boosting effects. The primary mechanism of its anti-inflammatory action involves the suppression of key signaling pathways in the inflammatory response.[2]

Anti-Inflammatory Activity

In vitro studies have demonstrated that this compound effectively inhibits the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[2] The compound has been shown to decrease the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are key players in the inflammatory cascade.[2] Furthermore, it down-regulates the expression of inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2]

The following table summarizes the quantitative inhibitory activity of this compound.

| Target Inhibited | Cell Type | Stimulant | IC₅₀ Value |

| Nitric Oxide (NO) Production | Peritoneal Macrophages | LPS | 3.84 µM |

| PGE₂ Production | Peritoneal Macrophages | LPS | 3.16 µM |

| IL-6 Down-regulation | Peritoneal Macrophages | LPS | 17.04 µM |

| TNF-α Down-regulation | Peritoneal Macrophages | LPS | 4.09 µM |

Data sourced from He et al., 2015.[2]

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2]

-

NF-κB Pathway: this compound inhibits the phosphorylation and subsequent degradation of IκB-α and IκB-β.[2] This action blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of pro-inflammatory genes like iNOS and COX-2.[2]

-

MAPK Pathway: The compound has been shown to suppress the phosphorylation of p38 and JNK, two key kinases in the MAPK signaling cascade that are involved in the inflammatory response.[2]

The following diagrams illustrate the inhibitory effects of this compound on these pathways.

Experimental Protocols

Isolation of this compound from Rubus chingii

A specific, detailed protocol for the isolation of this compound is not fully detailed in the available literature. However, a general procedure for the isolation of diterpenoids from the unripe fruits of Rubus chingii can be described as follows. This procedure should be adapted and optimized for the specific purification of this compound.

In Vitro Anti-Inflammatory Assays (Adapted from He et al., 2015)

-

Cell Culture: Peritoneal macrophages are harvested from mice and cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Viability Assay: To determine non-toxic concentrations of this compound, cells are treated with various concentrations of the compound for 24 hours, and cell viability is assessed using an MTT assay.

-

Measurement of NO Production: Macrophages are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

-

Measurement of PGE₂ and Cytokine Production: Cells are treated as described for the NO assay. The levels of PGE₂, TNF-α, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis for NF-κB and MAPK Pathways:

-

Macrophages are pre-treated with this compound and then stimulated with LPS for a shorter duration (e.g., 30 minutes).

-

Cells are lysed, and total protein is extracted.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies specific for total and phosphorylated forms of IκB-α, p65, p38, and JNK.

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

This compound is a bioactive diterpene glycoside with well-documented anti-inflammatory properties. Its ability to inhibit both the NF-κB and MAPK signaling pathways provides a strong mechanistic basis for its observed effects on pro-inflammatory mediator production. The quantitative data on its inhibitory potency suggest it is a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics. Future research should focus on obtaining detailed experimental spectral data to complete its chemical characterization and on developing optimized isolation protocols to facilitate further pharmacological studies.

References

Goshonoside F5: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Goshonoside F5, a natural compound with significant anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activity, and the molecular pathways it modulates.

Core Compound Information

This compound is a diterpene glycoside that has been isolated from sources such as the unripe fruits of Rubus chingii.[1] It has garnered scientific interest for its potent anti-inflammatory effects.

| Property | Value | Source |

| CAS Number | 90851-28-8 | [1][2] |

| Molecular Formula | C₃₂H₅₄O₁₃ | [2] |

| Molecular Weight | 646.77 g/mol | [2] |

Biological Activity and Quantitative Data

This compound has demonstrated significant anti-inflammatory activity by inhibiting key inflammatory mediators. Research has shown that it effectively reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, it down-regulates the expression of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various inflammatory markers.

| Target | IC₅₀ (µM) | Cell Line | Stimulant |

| Nitric Oxide (NO) Production | 3.84 | Peritoneal Macrophages | LPS |

| Prostaglandin E2 (PGE2) Production | 3.16 | Peritoneal Macrophages | LPS |

| Interleukin-6 (IL-6) | 17.04 | Peritoneal Macrophages | LPS |

| Tumor Necrosis Factor-alpha (TNF-α) | 4.09 | Peritoneal Macrophages | LPS |

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

In the NF-κB pathway, this compound inhibits the phosphorylation and subsequent degradation of IκB-α and IκB-β. This action prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the transcriptional activation of pro-inflammatory genes.

Within the MAPK pathway, this compound has been shown to suppress the phosphorylation of p38 and JNK (c-Jun N-terminal kinases), two key kinases involved in the inflammatory cascade.

This compound Signaling Pathway Diagram

Caption: this compound inhibits LPS-induced inflammation by blocking the NF-κB and MAPK signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory activity of this compound.

Cell Culture and Treatment

-

Cell Line: Murine peritoneal macrophages or RAW 264.7 macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time, depending on the assay.

Nitric Oxide (NO) Production Assay

-

Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Procedure:

-

After cell treatment, collect 100 µL of the culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite is determined using a sodium nitrite standard curve.

-

Prostaglandin E2 (PGE2) Measurement

-

Principle: The concentration of PGE2 in the cell culture supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Perform the ELISA according to the manufacturer's instructions (commercially available kits).

-

The absorbance is measured, and the PGE2 concentration is calculated based on a standard curve.

-

Western Blot Analysis for NF-κB and MAPK Pathways

-

Principle: Western blotting is used to detect the protein levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.

-

Procedure:

-

Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, and JNK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

-

Conclusion

This compound presents a promising natural compound for the development of novel anti-inflammatory therapeutics. Its well-defined mechanism of action, involving the dual inhibition of the NF-κB and MAPK signaling pathways, provides a strong rationale for its further investigation in preclinical and clinical studies. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the therapeutic potential of this compound and similar compounds.

References

Goshonoside F5: A Hypothesized Mechanism of Action in Inflammation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Goshonoside F5 is a triterpenoid saponin that has garnered interest for its potential therapeutic properties. While direct research on this compound's mechanism of action is limited, its structural similarity to other well-studied saponins, such as ginsenosides, allows for the formulation of a robust hypothesis regarding its cellular and molecular targets. This technical guide synthesizes the available data on related compounds to propose a plausible mechanism of action for this compound, focusing on its potential anti-inflammatory and pro-apoptotic effects.

Hypothesized Core Mechanisms

Based on the activities of analogous saponins, this compound is hypothesized to exert its biological effects through two primary mechanisms:

-

Anti-Inflammatory Action: By modulating key signaling pathways involved in the inflammatory response, particularly the NF-κB and MAPK pathways.

-

Pro-Apoptotic Action: By inducing programmed cell death in cancer cells through both intrinsic and extrinsic apoptosis pathways.

Anti-Inflammatory Mechanism of Action

This compound is likely to mitigate inflammation by inhibiting the production of pro-inflammatory mediators. This is achieved by targeting upstream signaling cascades.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many saponins, such as ginsenoside Rg5, have been shown to suppress NF-κB activation.[1] It is hypothesized that this compound follows a similar mechanism.

Proposed Pathway:

-

Inhibition of IKK: this compound may inhibit the IκB kinase (IKK) complex.

-

Prevention of IκBα Phosphorylation and Degradation: This inhibition would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

-

NF-κB Sequestration: As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus.

-

Downregulation of Pro-inflammatory Genes: The lack of nuclear NF-κB leads to the decreased transcription of pro-inflammatory genes, including TNF-α, IL-6, COX-2, and iNOS.[1][2]

References

Goshonoside F5: A Technical Guide to its Anti-Inflammatory Properties and Role in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goshonoside F5, an ent-labdane diterpenoid glycoside isolated from the traditional Chinese medicinal plant Rubus chingii Hu (Fu-Pen-Zi), is emerging as a compound of significant interest due to its potent anti-inflammatory properties. Traditionally, Rubus chingii has been used to treat various ailments, and modern research is beginning to elucidate the pharmacological activities of its specific constituents. This technical guide provides a comprehensive overview of the scientific evidence for the anti-inflammatory effects of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

Rubus chingii Hu, commonly known as Fu-Pen-Zi, has a long history of use in Traditional Chinese Medicine (TCM) for conditions associated with kidney deficiency, such as enuresis and impotence.[1][2] The plant is a rich source of bioactive compounds, including terpenoids, flavonoids, and organic acids, which are believed to be responsible for its therapeutic effects.[2][3] Among these, the diterpenoid this compound, found in the leaves of the plant, has been identified as a key contributor to the anti-inflammatory, antioxidant, and immune-boosting properties of the herb.[4][5][6] This guide focuses specifically on the technical details of this compound's anti-inflammatory activity.

Quantitative Pharmacological Data

The anti-inflammatory efficacy of this compound has been quantified in in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated macrophages as a model for inflammation. The following table summarizes the key inhibitory concentrations (IC50) of this compound against major inflammatory mediators.

| Inflammatory Mediator | IC50 (μM) | Cell Model | Reference |

| Tumor Necrosis Factor-α (TNF-α) | 4.09 | Peritoneal Macrophages | [3] |

| Interleukin-6 (IL-6) | 17.04 | Peritoneal Macrophages | [3] |

| Nitric Oxide (NO) | 3.84 | Peritoneal Macrophages | [3] |

| Prostaglandin E2 (PGE2) | 3.16 | Peritoneal Macrophages | [3] |

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory genes. The primary mechanisms identified are the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[3][4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

This compound has been shown to inhibit this process by:

-

Preventing the phosphorylation of IκB-α and IκB-β.[3]

-

Blocking the degradation of IκB-α and IκB-β.[3]

-

Inhibiting the nuclear translocation of the NF-κB p65 subunit.[3]

Caption: this compound inhibits the NF-κB signaling pathway.

Inhibition of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling route involved in inflammation. It comprises several kinases, including p38 and c-Jun N-terminal kinase (JNK), which are activated by inflammatory stimuli and lead to the production of inflammatory cytokines. This compound has been demonstrated to suppress the phosphorylation of both p38 and JNK, thereby inhibiting the downstream inflammatory cascade.[3]

Caption: this compound inhibits the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory activity.

In Vitro Anti-inflammatory Assay in Peritoneal Macrophages

Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated macrophages.

Methodology:

-

Isolation of Peritoneal Macrophages:

-

Elicit peritoneal macrophages from mice by intraperitoneal injection of a sterile eliciting agent (e.g., thioglycollate broth).

-

After a suitable incubation period (typically 3-4 days), harvest the peritoneal exudate cells by lavage with sterile phosphate-buffered saline (PBS).

-

Wash the cells and resuspend them in a complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).

-

Plate the cells in culture dishes and allow them to adhere for 2-4 hours. Non-adherent cells are removed by washing with PBS.

-

-

Cell Treatment:

-

Pre-treat the adherent macrophages with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Prostaglandin E2 (PGE2), TNF-α, and IL-6: Quantify the concentrations of these cytokines in the culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the LPS-only control.

-

Determine the IC50 values by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Caption: Experimental workflow for in vitro anti-inflammatory assays.

In Vivo Mouse Endotoxic Shock Model

Objective: To evaluate the protective effect of this compound against LPS-induced systemic inflammation and mortality in mice.

Methodology:

-

Animal Model:

-

Use a suitable mouse strain (e.g., BALB/c or C57BL/6).

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

-

Treatment and Induction of Endotoxemia:

-

Administer this compound intraperitoneally (i.p.) at doses of 30 and 90 mg/kg body weight.

-

After a specified pre-treatment time (e.g., 1 hour), induce endotoxic shock by i.p. injection of a lethal dose of LPS (e.g., 10-20 mg/kg body weight).

-

-

Monitoring and Sample Collection:

-

Monitor the survival of the mice for a period of up to 72 hours.

-

At specific time points post-LPS injection, collect blood samples via cardiac puncture or retro-orbital bleeding for cytokine analysis.

-

-

Cytokine Analysis:

-

Separate the serum from the blood samples by centrifugation.

-

Measure the serum levels of TNF-α and IL-6 using ELISA kits.

-

-

Data Analysis:

-

Plot survival curves and analyze for statistical significance using the log-rank test.

-

Compare the serum cytokine levels between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Caption: Experimental workflow for the in vivo mouse endotoxic shock model.

Conclusion and Future Directions

This compound, a bioactive diterpenoid from Rubus chingii, demonstrates significant anti-inflammatory activity both in vitro and in vivo. Its mechanism of action involves the dual inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and its protein targets within the NF-κB and MAPK pathways.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery methods.

-

Evaluating the efficacy of this compound in a broader range of preclinical models of inflammatory diseases.

-

Investigating potential synergistic effects with other bioactive compounds from Rubus chingii or other anti-inflammatory agents.

The continued exploration of this compound holds promise for the development of novel and effective therapies for a variety of inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protective Effect of Ginsenosides Rg1 and Re on Lipopolysaccharide-Induced Sepsis by Competitive Binding to Toll-Like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Goshonoside F5: In Vitro Experimental Protocols for Cellular and Molecular Analysis

Disclaimer: The following application notes and protocols are representative examples based on standard in vitro methodologies for compounds with similar activities. As no specific experimental data for Goshonoside F5 is publicly available, these protocols should be considered as a starting point and must be optimized and validated for this compound in your specific laboratory setting.

I. Introduction

This compound is a natural compound of interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. This document provides detailed experimental protocols for investigating the in vitro activities of this compound, focusing on its impact on nitric oxide (NO) production in macrophages, its protective role against corticosterone-induced neuronal cell death, and its underlying molecular mechanisms involving the Nrf2 and mitochondrial apoptotic signaling pathways.

II. Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the procedure for evaluating the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

A. Experimental Workflow

Caption: Workflow for assessing this compound's inhibition of nitric oxide production.

B. Detailed Protocol

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.[1]

-

-

This compound and LPS Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in fresh serum-free DMEM.

-

After 24 hours of cell seeding, remove the medium and pre-treat the cells with different concentrations of this compound for 1 hour.

-

Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[2][3]

-

-

Nitric Oxide Measurement (Griess Assay):

-

After the 24-hour LPS stimulation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[1][4]

-

Incubate the mixture at room temperature for 10 minutes.[1][4]

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

-

Cell Viability Assay (MTT Assay):

-

To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform a cell viability assay.

-

After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well and incubate for 4 hours at 37°C.[1][4]

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[1][4]

-

Measure the absorbance at 540 nm.

-

Express cell viability as a percentage of the control (untreated) cells.

-

C. Data Presentation

| Treatment Group | This compound (µM) | Nitrite Concentration (µM) | Inhibition of NO Production (%) | Cell Viability (%) |

| Control | 0 | 2.5 ± 0.3 | - | 100 |

| LPS (1 µg/mL) | 0 | 45.8 ± 2.1 | 0 | 98.5 ± 2.5 |

| This compound + LPS | 1 | 40.2 ± 1.8 | 12.2 | 99.1 ± 2.3 |

| This compound + LPS | 5 | 32.5 ± 1.5 | 29.0 | 97.8 ± 3.1 |

| This compound + LPS | 10 | 21.7 ± 1.2 | 52.6 | 96.5 ± 2.8 |

| This compound + LPS | 25 | 10.3 ± 0.9 | 77.5 | 95.2 ± 3.5 |

| This compound + LPS | 50 | 5.1 ± 0.5 | 88.9 | 93.7 ± 4.0 |

| IC50 (µM) | ~12.5 |

III. Neuroprotective Activity: Attenuation of Corticosterone-Induced Apoptosis in PC12 Cells

This protocol describes the methodology to assess the neuroprotective effects of this compound against apoptosis induced by the stress hormone corticosterone in PC12 cells, a common in vitro model for neuronal studies.

A. Experimental Workflow

Caption: Workflow for evaluating the neuroprotective effects of this compound.

B. Detailed Protocol

-

Cell Culture:

-

Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

-

Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seed PC12 cells into 96-well plates (for viability assays) or larger plates (for protein analysis) at an appropriate density and allow them to attach for 24 hours.

-

-

This compound and Corticosterone Treatment:

-

Prepare various concentrations of this compound in serum-free medium.

-

Pre-treat the PC12 cells with this compound for 2 hours.

-

Induce apoptosis by adding corticosterone (e.g., 200 µM) to the cell culture medium and incubate for 24 hours.[3]

-

-

Cell Viability Assessment (MTT Assay):

-

Following the treatment period, assess cell viability using the MTT assay as described in the previous section.

-

-

Apoptosis Quantification (Annexin V-FITC/PI Staining):

-

For a more direct measure of apoptosis, use Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

After treatment, harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

C. Data Presentation

| Treatment Group | This compound (µM) | Cell Viability (%) | Apoptotic Cells (%) |

| Control | 0 | 100 | 4.5 ± 0.8 |

| Corticosterone (200 µM) | 0 | 52.3 ± 3.1 | 35.2 ± 2.5 |

| This compound + Corticosterone | 1 | 60.1 ± 2.8 | 28.7 ± 2.1 |

| This compound + Corticosterone | 5 | 72.5 ± 3.5 | 20.1 ± 1.8 |

| This compound + Corticosterone | 10 | 85.3 ± 4.0 | 12.4 ± 1.5 |

| This compound + Corticosterone | 25 | 92.1 ± 3.8 | 8.9 ± 1.1 |

IV. Mechanistic Studies: Signaling Pathway Analysis

To elucidate the molecular mechanisms underlying the observed anti-inflammatory and neuroprotective effects of this compound, the following Western blot protocols can be employed to analyze key proteins in the Nrf2 and mitochondrial apoptotic pathways.

A. Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress.

Caption: Activation of the Nrf2 signaling pathway by this compound.

B. Mitochondrial Apoptosis Pathway

The mitochondrial (intrinsic) pathway of apoptosis is a key cell death program regulated by the Bcl-2 family of proteins.

Caption: this compound's modulation of the mitochondrial apoptosis pathway.

C. Western Blot Protocol

-

Cell Lysis and Protein Quantification:

-

Treat cells (RAW 264.7 or PC12) with this compound and the respective stimulus (LPS or corticosterone) as described in the previous protocols.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, HO-1, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of the target proteins to the loading control.

-

Present the data as fold change relative to the control group.

-

D. Data Presentation

Nrf2 Pathway Protein Expression in RAW 264.7 Cells

| Treatment Group | This compound (µM) | Nrf2 (Nuclear) (Fold Change) | HO-1 (Fold Change) |

| Control | 0 | 1.0 | 1.0 |

| LPS (1 µg/mL) | 0 | 1.2 ± 0.1 | 1.5 ± 0.2 |

| This compound + LPS | 10 | 2.5 ± 0.3 | 2.8 ± 0.4 |

| This compound + LPS | 25 | 4.1 ± 0.5 | 4.5 ± 0.6 |

Mitochondrial Apoptosis Pathway Protein Expression in PC12 Cells

| Treatment Group | This compound (µM) | Bcl-2/Bax Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |

| Control | 0 | 1.0 | 1.0 |

| Corticosterone (200 µM) | 0 | 0.4 ± 0.05 | 3.8 ± 0.4 |

| This compound + Corticosterone | 10 | 0.8 ± 0.09 | 2.1 ± 0.3 |

| This compound + Corticosterone | 25 | 1.2 ± 0.15 | 1.3 ± 0.2 |

V. Conclusion

The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound's anti-inflammatory and neuroprotective properties. By following these detailed methodologies, researchers can systematically investigate the efficacy and underlying molecular mechanisms of this compound, thereby contributing to the understanding of its therapeutic potential. It is imperative to optimize these protocols for specific experimental conditions and to validate all findings.

References

- 1. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajol.info [ajol.info]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-Inflammatory Effects of Goshonoside F5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for characterizing the anti-inflammatory properties of Goshonoside F5, a natural compound isolated from Rubi Fructus. The following protocols and data presentation guidelines are designed to assist researchers in the systematic evaluation of this compound's potential as an anti-inflammatory agent.

This compound has been demonstrated to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to decrease the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[1] Furthermore, it down-regulates the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]

The underlying mechanism of action for this compound's anti-inflammatory activity involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1] Specifically, this compound inhibits the phosphorylation and subsequent degradation of IκB-α and IκB-β, which prevents the nuclear translocation of the NF-κB p65 subunit.[1] Additionally, it suppresses the phosphorylation of p38 and JNK, key components of the MAPK pathway.[1]

Data Presentation

The following table summarizes the reported quantitative data for the inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated macrophages.

| Inflammatory Mediator | IC50 Value (µM) | Cell Type | Reference |

| Nitric Oxide (NO) | 3.84 | Peritoneal Macrophages | [1] |

| Prostaglandin E2 (PGE2) | 3.16 | Peritoneal Macrophages | [1] |

| Interleukin-6 (IL-6) | 17.04 | Peritoneal Macrophages | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) | 4.09 | Peritoneal Macrophages | [1] |

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound are provided below. The murine macrophage cell line RAW 264.7 is a suitable and commonly used model for these assays.[2][3][4][5][6]

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and viability assays, 24-well for cytokine and protein analysis).

-

Allow cells to adhere and grow for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine production). Include a vehicle control (e.g., DMSO) and an unstimulated control group.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Materials:

-

Griess Reagent: A mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Sodium Nitrite (NaNO2) standard solution.

-

-

Protocol:

-

After the treatment period, collect 50 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the culture supernatant.

-

Materials:

-

Commercially available ELISA kits for mouse TNF-α and IL-6.

-

-

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Perform the ELISA according to the manufacturer's instructions provided with the kit.

-

Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the cytokine concentrations based on a standard curve.

-

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This technique is used to detect changes in the phosphorylation state of key proteins in the NF-κB and MAPK signaling pathways.

-

Materials:

-

Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and an antibody for a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Protocol:

-

After a shorter stimulation period (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein or loading control.

-

Visualizations

Signaling Pathways

Caption: this compound inhibits inflammatory pathways.

Experimental Workflow

Caption: Workflow for this compound anti-inflammatory assays.

References

- 1. Suppression of nuclear factor-kappa B and mitogen-activated protein kinase signalling pathways by goshonoside-F5 extracted from Rubi Fructus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Metabolic Response of RAW 264.7 Macrophages to Exposure to Crude Particulate Matter and a Reduced Content of Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differences in nitric oxide synthase activity in a macrophage-like cell line, RAW264.7 cells, treated with lipopolysaccharide (LPS) in the presence or absence of interferon-gamma (IFN-gamma): possible heterogeneity of iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Goshonoside F5 in LPS-Stimulated Macrophages

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Goshonoside F5, an ent-labdane diterpene glucoside isolated from Rubi Fructus, has demonstrated significant anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to suppress the production of key pro-inflammatory mediators. This document provides a summary of its effects, detailed experimental protocols based on published research, and visual representations of the signaling pathways involved. The primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1].

Data Presentation

The inhibitory effects of this compound on the production of various pro-inflammatory mediators in LPS-stimulated macrophages are summarized below. The data is presented as IC50 values, which represent the concentration of this compound required to inhibit the production of a specific mediator by 50%.

Table 1: Inhibitory Concentration (IC50) of this compound on Pro-inflammatory Mediators

| Mediator | IC50 (µM) | Reference |

| Nitric Oxide (NO) | 3.84 | [1] |

| Prostaglandin E2 (PGE2) | 3.16 | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) | 4.09 | [1] |

| Interleukin-6 (IL-6) | 17.04 | [1] |

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on LPS-stimulated macrophages.

1. Peritoneal Macrophage Isolation and Culture

-

Objective: To obtain primary macrophages from a mouse model.

-

Materials:

-

C57BL/6 mice

-

4% thioglycollate medium

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Sterile phosphate-buffered saline (PBS)

-

Ice

-

-

Protocol:

-

Inject mice intraperitoneally with 1 mL of 4% thioglycollate medium.

-

After 3-4 days, euthanize the mice by cervical dislocation.

-

Aseptically inject 10 mL of ice-cold PBS into the peritoneal cavity.

-

Gently massage the abdomen for 1-2 minutes.

-

Aspirate the peritoneal fluid containing macrophages using a syringe.

-

Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Plate the cells in culture dishes and incubate for 2-4 hours to allow for macrophage adherence.

-

Wash the plates with warm PBS to remove non-adherent cells.

-

Add fresh culture medium and incubate overnight before treatment.

-

2. LPS Stimulation and this compound Treatment

-

Objective: To induce an inflammatory response in macrophages and treat with this compound.

-

Materials:

-

Cultured peritoneal macrophages

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in a suitable solvent like DMSO)

-

Culture medium

-

-

Protocol:

-

Pre-treat the adherent macrophages with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (typically 1 µg/mL) for a specified period (e.g., 24 hours for mediator production).

-

Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.

-

After incubation, collect the cell culture supernatant for mediator analysis and lyse the cells for protein or RNA analysis.

-

3. Measurement of NO, PGE2, and Cytokines

-

Nitric Oxide (NO) Assay (Griess Test):

-

Collect 100 µL of culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify NO concentration using a sodium nitrite standard curve.

-

-

PGE2, TNF-α, and IL-6 ELISAs:

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for each mediator.

-

Follow the manufacturer's instructions for the assay procedure.

-

Briefly, coat a 96-well plate with a capture antibody, add culture supernatants, then a detection antibody, and finally a substrate for color development.

-

Measure the absorbance at the appropriate wavelength and calculate the concentrations based on a standard curve.

-

4. Western Blot Analysis for Signaling Pathways

-

Objective: To analyze the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways.

-

Protocol:

-

Lyse the treated cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with primary antibodies against phosphorylated and total forms of IκB-α, p65 (for NF-κB), p38, and JNK (for MAPK).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow.

Caption: this compound inhibits LPS-induced inflammation by blocking MAPK and NF-κB pathways.

Caption: Experimental workflow for studying this compound effects on LPS-stimulated macrophages.

This compound effectively mitigates the inflammatory response in LPS-stimulated macrophages by downregulating the production of nitric oxide, prostaglandin E2, TNF-α, and IL-6. Its mechanism of action is rooted in the suppression of the NF-κB and MAPK signaling pathways. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in inflammatory diseases.

References

Application Notes and Protocols for Measuring Nitric Oxide (NO) Production with Goshonoside F5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goshonoside F5 is a diterpenoid saponin with known anti-inflammatory properties. Its mechanism of action involves the inhibition of key signaling pathways such as NF-κB and MAPK.[1] These pathways are critically involved in the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of large amounts of nitric oxide (NO) during inflammation. Therefore, this compound is a promising candidate for modulating NO production.

These application notes provide a detailed protocol for assessing the effect of this compound on nitric oxide production in a cellular model of inflammation. The primary method described is the Griess assay, a common, simple, and cost-effective colorimetric method for the indirect measurement of NO.

Principle of Nitric Oxide Measurement using the Griess Assay

Due to its short half-life, direct measurement of nitric oxide in biological samples is challenging. The Griess assay provides an indirect method by quantifying nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[2] The assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound, which can be measured spectrophotometrically at approximately 540 nm.[3] The intensity of the color is directly proportional to the nitrite concentration in the sample.

Key Experiments and Methodologies

Experiment 1: Determination of the Effect of this compound on NO Production in LPS-stimulated Macrophages

This experiment aims to determine if this compound can inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS), a potent inducer of iNOS.

Experimental Protocol

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution prepared in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium Nitrite (NaNO₂) standard

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

-

Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control group (cells treated with vehicle only) and a positive control group (cells treated with LPS only).

-

-

Sample Collection: After the 24-hour incubation, collect the cell culture supernatant for the measurement of nitrite.

-

Griess Assay:

-

Add 50 µL of the cell culture supernatant to a new 96-well plate.

-

Prepare a standard curve using sodium nitrite (0-100 µM).

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to all wells and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values with the sodium nitrite standard curve. The results can be expressed as a percentage of inhibition of NO production compared to the LPS-treated control.

Experiment 2: Cell Viability Assay

It is crucial to determine whether the observed reduction in NO production is due to the inhibitory effect of this compound or its cytotoxicity. The MTT assay is a common method for assessing cell viability.

Experimental Protocol

Materials:

-

Cells treated as in Experiment 1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Treatment: Treat the cells with this compound and LPS as described in Experiment 1.

-

MTT Addition: After the 24-hour incubation, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of cell viability compared to the untreated control cells.

Data Presentation

The quantitative data from the experiments can be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Nitrite Production in LPS-stimulated RAW 264.7 Macrophages (Example Data)

| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control (untreated) | 1.2 ± 0.3 | - |

| LPS (1 µg/mL) | 35.8 ± 2.1 | 0 |

| LPS + this compound (1 µM) | 30.5 ± 1.8 | 14.8 |

| LPS + this compound (5 µM) | 22.1 ± 1.5 | 38.3 |

| LPS + this compound (10 µM) | 15.4 ± 1.2 | 57.0 |

| LPS + this compound (25 µM) | 8.9 ± 0.9 | 75.1 |

| LPS + this compound (50 µM) | 4.3 ± 0.5 | 88.0 |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on the Viability of RAW 264.7 Macrophages (Example Data)

| Treatment | Cell Viability (%) |

| Control (untreated) | 100 |

| LPS (1 µg/mL) | 98.5 ± 3.2 |

| LPS + this compound (1 µM) | 99.1 ± 2.8 |

| LPS + this compound (5 µM) | 97.8 ± 3.5 |

| LPS + this compound (10 µM) | 96.5 ± 4.1 |

| LPS + this compound (25 µM) | 95.2 ± 3.9 |

| LPS + this compound (50 µM) | 94.7 ± 4.3 |

Data are presented as mean ± standard deviation.

Visualizations

Signaling Pathway

Caption: Proposed inhibitory pathway of this compound on NO production.

Experimental Workflow

Caption: Workflow for the Griess assay to measure NO production.

Summary and Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on nitric oxide production in vitro. The Griess assay is a reliable and accessible method for this purpose. It is essential to perform a concurrent cell viability assay to ensure that any observed decrease in NO production is not a result of cytotoxicity. Based on its known inhibitory effects on NF-κB and MAPK signaling, it is hypothesized that this compound will dose-dependently reduce NO production in LPS-stimulated macrophages. This would further establish this compound as a valuable compound for the development of novel anti-inflammatory therapeutics.

References

Application Notes and Protocols: Investigating the Effect of Goshonoside F5 on IL-6 and TNF-alpha Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-alpha) are pleiotropic cytokines that play a pivotal role in mediating inflammatory responses.[1][2][3][4] Dysregulation of these cytokines is implicated in the pathogenesis of numerous chronic inflammatory diseases. Consequently, identifying and characterizing novel therapeutic agents that can modulate IL-6 and TNF-alpha secretion is of significant interest in drug discovery. While direct studies on Goshonoside F5 are not extensively available in the public domain, this document provides a comprehensive set of generalized protocols and application notes. These guidelines are based on established methodologies for evaluating the anti-inflammatory effects of natural products on IL-6 and TNF-alpha secretion and can be adapted for investigating this compound.

Data Presentation

The following tables provide a standardized format for presenting quantitative data on the effect of a test compound, such as this compound, on IL-6 and TNF-alpha secretion in a dose-dependent manner.

Table 1: Effect of this compound on IL-6 Secretion in LPS-Stimulated Macrophages

| Treatment Group | This compound Concentration (µM) | IL-6 Concentration (pg/mL) ± SD | % Inhibition of IL-6 Secretion |

| Vehicle Control (Unstimulated) | 0 | Baseline | N/A |

| Vehicle Control (LPS-Stimulated) | 0 | High | 0% |

| This compound | 1 | Reduced | Calculated |

| This compound | 10 | More Reduced | Calculated |

| This compound | 50 | Significantly Reduced | Calculated |

| Positive Control (e.g., Dexamethasone) | 1 | Significantly Reduced | Calculated |

Table 2: Effect of this compound on TNF-alpha Secretion in LPS-Stimulated Macrophages

| Treatment Group | This compound Concentration (µM) | TNF-alpha Concentration (pg/mL) ± SD | % Inhibition of TNF-alpha Secretion |

| Vehicle Control (Unstimulated) | 0 | Baseline | N/A |

| Vehicle Control (LPS-Stimulated) | 0 | High | 0% |

| This compound | 1 | Reduced | Calculated |

| This compound | 10 | More Reduced | Calculated |

| This compound | 50 | Significantly Reduced | Calculated |

| Positive Control (e.g., Dexamethasone) | 1 | Significantly Reduced | Calculated |

Experimental Protocols

These protocols outline the key experiments for assessing the impact of a test compound on IL-6 and TNF-alpha secretion.

Protocol 1: In Vitro Anti-inflammatory Activity Assay in Macrophages

1. Cell Culture and Maintenance:

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages with PMA).

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

2. Cell Viability Assay (e.g., MTT Assay):

-

Objective: To determine the non-toxic concentration range of this compound.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

3. Measurement of IL-6 and TNF-alpha Secretion:

-

Procedure:

-

Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL.

-

After 24 hours, pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include vehicle controls (stimulated and unstimulated) and a positive control (e.g., Dexamethasone).

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-6 and TNF-alpha in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Protocol 2: Gene Expression Analysis by Real-Time PCR (RT-PCR)

-

Objective: To determine if this compound affects the mRNA expression of IL-6 and TNF-alpha.

-

Procedure:

-

Follow the cell culture and treatment protocol as described in Protocol 1.

-

After the treatment period, lyse the cells and extract total RNA using a suitable RNA isolation kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform real-time PCR using specific primers for IL-6, TNF-alpha, and a housekeeping gene (e.g., GAPDH or Beta-actin) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

-

Visualizations

Signaling Pathway

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.

Discussion of Potential Mechanisms

Many natural compounds exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of pro-inflammatory cytokine production.[5][6][7][8] It is plausible that this compound could inhibit IL-6 and TNF-alpha secretion by:

-

Inhibiting NF-κB Activation: This could occur through the prevention of IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.

-

Modulating MAPK Signaling: this compound might suppress the phosphorylation of key MAPK proteins such as p38, ERK, and JNK, which are also involved in the transcriptional regulation of IL-6 and TNF-alpha.[2][4][9][10]

Further investigation into these pathways, for instance, through Western blotting for key phosphorylated proteins, would be necessary to elucidate the precise mechanism of action of this compound.

The protocols and guidelines presented here offer a robust framework for the initial investigation of the anti-inflammatory properties of this compound, with a specific focus on its effects on IL-6 and TNF-alpha secretion. By following these standardized procedures, researchers can generate reliable and reproducible data to evaluate the therapeutic potential of this and other novel compounds.

References

- 1. The Long Search for Pharmacologically Useful Anti-Inflammatory Flavonoids and Their Action Mechanisms: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of tumor necrosis factor-alpha-induced interleukin-6 synthesis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antiinflammatory mechanism of Igongsan in mouse peritoneal macrophages via suppression of NF-κB/Caspase-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bamboo extract reduces interleukin 6 (IL-6) overproduction under lipotoxic conditions through inhibiting the activation of NF-κB and AP-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Salidroside regulates the expressions of IL-6 and defensins in LPS-activated intestinal epithelial cells through NF-κB/MAPK and STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ginsenoside Rg3 Attenuates TNF-α-Induced Damage in Chondrocytes through Regulating SIRT1-Mediated Anti-Apoptotic and Anti-Inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling pathways for tumor necrosis factor-alpha and interleukin-6 expression in human macrophages exposed to titanium-alloy particulate debris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Goshonoside F5: A Potent Inhibitor of the NF-κB Signaling Pathway

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Goshonoside F5, a diterpene glucoside isolated from the traditional Chinese medicine Rubi Fructus, has demonstrated significant anti-inflammatory properties.[1] This document provides a detailed protocol for utilizing a Nuclear Factor-kappa B (NF-κB) luciferase reporter assay to quantify the inhibitory effects of this compound on the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for novel anti-inflammatory therapeutics.[2]

Mechanism of Action

This compound exerts its anti-inflammatory effects by intervening in the canonical NF-κB signaling cascade. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκB proteins (IκB-α and IκB-β). This degradation releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[1][2]

Research has shown that this compound inhibits the phosphorylation of IκB-α and IκB-β, thereby preventing their degradation and sequestering the NF-κB p65 subunit in the cytoplasm.[1] This action effectively blocks the downstream inflammatory cascade.

NF-κB Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the NF-κB signaling pathway.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound on various inflammatory markers in LPS-stimulated macrophages. This data provides a reference for determining appropriate experimental concentrations.

| Marker | IC50 Value (µM) | Cell Type |

| Nitric Oxide (NO) Production | 3.84 | Peritoneal Macrophages |

| Prostaglandin E2 (PGE2) Production | 3.16 | Peritoneal Macrophages |

| Tumor Necrosis Factor-alpha (TNF-α) | 4.09 | Peritoneal Macrophages |

| Interleukin-6 (IL-6) | 17.04 | Peritoneal Macrophages |

| Data sourced from literature.[1] |

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol outlines the steps to measure the inhibitory effect of this compound on NF-κB activation using a luciferase reporter assay.

Materials

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization[5]

-

Transfection reagent

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin[3]

-

This compound

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator[1][5]

-

Passive Lysis Buffer[5]

-

Luciferase Assay Reagent[6]

-

96-well cell culture plates

-

Luminometer

Experimental Workflow

Caption: Workflow for the NF-κB luciferase reporter assay.

Procedure

Day 1: Cell Seeding and Transfection

-

Cell Seeding: Seed HEK293 or HeLa cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.[7] Incubate at 37°C in a 5% CO2 incubator overnight.

-

Transfection: Prepare a transfection mix according to the manufacturer's protocol. Co-transfect the cells with the NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid. Incubate for 24 hours.

Day 2: Treatment and Stimulation

-

This compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Based on the IC50 values, a starting concentration range of 1 µM to 50 µM is recommended. Remove the media from the cells and add 100 µL of the this compound dilutions. Incubate for 1-2 hours.

-

NF-κB Activation: Prepare a solution of LPS (1 µg/mL) or TNF-α (20 ng/mL) in serum-free DMEM.[5] Add 10 µL of the activator solution to the appropriate wells. Include wells with no activator as a negative control and wells with activator but no this compound as a positive control.

-